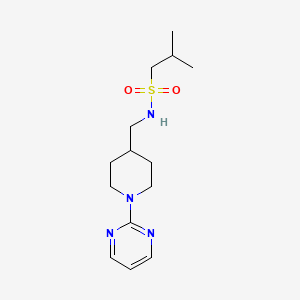

2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of sulfonamide compounds and exhibits promising pharmacological properties that make it a suitable candidate for drug development.

Scientific Research Applications

Molecular Structure and Conformation

The molecular structure and conformation of sulfonamide derivatives have been a subject of study, revealing insights into their chemical characteristics and potential for interaction with biological molecules. For example, studies have explored the molecular conformation and crystal packing of certain sulfonamide compounds, highlighting intramolecular interactions and the stability of their molecular conformations. These structural insights are critical for understanding the chemical behavior and potential biological interactions of these compounds Mohan Kumar et al., 2012.

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of sulfonamide derivatives and their evaluation as antimicrobial agents. Novel sulfonamide and carboxamide derivatives have been synthesized and shown to possess potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. This suggests the potential of these compounds in the development of new antimicrobial agents B. Krishnamurthy et al., 2011.

Chemical Synthesis and Reactivity

Research has also delved into the synthetic applications of sulfonamide groups, particularly in facilitating chemical reactions. For instance, sulfonamides have been used as terminators in cationic cyclisations, enabling the efficient formation of complex polycyclic systems. This application underscores the versatility of sulfonamides in synthetic organic chemistry and their role in enabling novel chemical transformations Charlotte M. Haskins et al., 2002.

Antioxidant Properties and Disease Treatment

Furthermore, sulfonamide derivatives have been explored for their antioxidant properties and potential in treating age-related diseases. Compounds possessing free radical scavenger groups have shown protective effects against cell viability and glutathione levels reduction induced by oxidative stress. This highlights the therapeutic potential of sulfonamide derivatives in the treatment of diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia Hongxiao Jin et al., 2010.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, Imatinib, a structurally related compound, specifically inhibits the activity of tyrosine kinases .

Mode of Action

It’s worth noting that similar compounds, such as imatinib, bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to conformational changes in the target proteins, altering their activity.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Similar compounds have shown a variety of biological effects, including inhibition of certain enzymes and modulation of various biological activities .

properties

IUPAC Name |

2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2S/c1-12(2)11-21(19,20)17-10-13-4-8-18(9-5-13)14-15-6-3-7-16-14/h3,6-7,12-13,17H,4-5,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVBSFKJRLNLLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)

![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)

![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)

![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)